

In-Depth Spectroscopic Analysis of Cuniloside B: A Technical Guide

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Compound of Interest		
Compound Name:	Cuniloside B	
Cat. No.:	B15593825	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **Cuniloside B**, a glucose monoterpene ester. The information presented is derived from the structural elucidation work published by Goodger et al. in Phytochemistry (2009). This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

High-Resolution Mass Spectrometry (HR-ESI-MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the elemental composition of **Cuniloside B**. The analysis yielded a pseudo-molecular ion [M+Na] $^+$ at m/z 527.2461. This observation is consistent with the calculated mass for the molecular formula $C_{26}H_{40}O_{10}Na$, which is 527.2462. This data confirms the molecular formula of **Cuniloside B** as $C_{26}H_{40}O_{10}$.

lon	Observed m/z	Calculated m/z	Molecular Formula
[M+Na]+	527.2461	527.2462	C26H40O10Na

Table 1: High-Resolution Mass Spectrometry Data for **Cuniloside B**.



Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Cuniloside B** was elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The experiments were conducted in deuterated methanol (CD₃OD). The complete ¹H and ¹³C NMR assignments are presented below.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **Cuniloside B** reveals characteristic signals for a glycosidic unit and a monoterpene moiety. The anomeric proton of the glucose unit appears as a doublet at δ 4.33, indicating a β -configuration.



Position	δΗ (ррт)	Multiplicity	J (Hz)
Glucose Moiety			
1'	4.33	d	7.8
2'	3.19	dd	7.8, 9.1
3'	3.36	t	9.1
4'	3.28	t	9.1
5'	3.39	m	
6'a	3.84	dd	2.1, 12.0
6'b	3.65	dd	5.7, 12.0
Monoterpene Moiety			
2	2.05	m	
3a	1.62	m	-
3b	0.99	m	-
4	1.83	m	-
5a	1.54	m	-
5b	1.29	m	-
6	5.40	br s	-
8	1.19	s	-
9	1.19	s	-
10	1.65	S	-

Table 2: ¹H NMR (500 MHz, CD₃OD) Data for **Cuniloside B**.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **Cuniloside B** shows 26 distinct carbon signals, further confirming the molecular formula. The chemical shifts are consistent with the presence of a glucose unit







and a p-menthane type monoterpene.



Position	δC (ppm)
Glucose Moiety	
1'	103.2
2'	75.1
3'	78.0
4'	71.7
5'	78.1
6'	62.9
Monoterpene Moiety	
1	74.0
2	49.3
3	28.5
4	42.1
5	23.9
6	121.9
7	135.2
8	27.5
9	27.5
10	21.1
Acyl Moiety	
1"	168.2
2"	46.1
3"	27.0
4"	130.2



5"	128.8
6"	26.4
7"	71.2
8"	29.8
9"	29.8
10"	20.9

Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for **Cuniloside B**.

Experimental Protocols

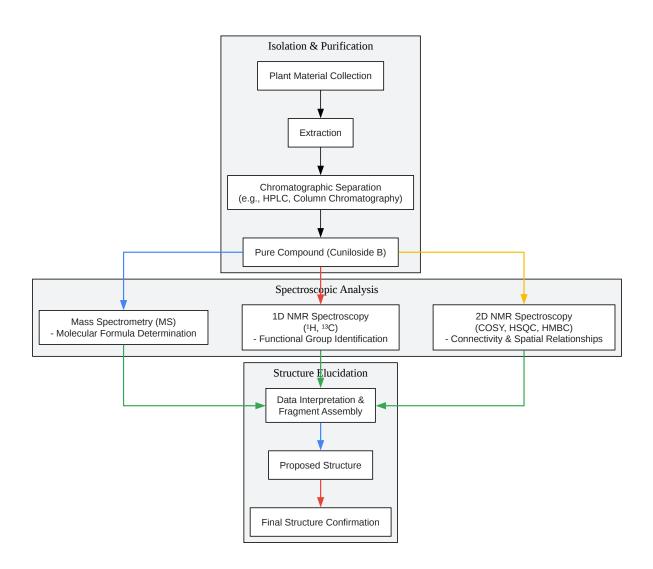
The spectroscopic data presented in this guide were obtained using the following methodologies as described by Goodger et al. (2009):

- Isolation: **Cuniloside B** was isolated from the non-volatile components of the essential oil secretory cavities of Eucalyptus leaves. The isolation procedure involved solvent extraction followed by chromatographic separation techniques to yield the pure compound.
- Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The analysis was performed on a time-of-flight (TOF) mass spectrometer.
- NMR Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer. The samples were dissolved in deuterated methanol (CD₃OD). Standard pulse sequences were used to acquire ¹H, ¹³C, and various 2D NMR spectra, including COSY, HSQC, and HMBC, which were essential for the complete structural assignment.

Spectroscopic Data Analysis Workflow

The process of elucidating the structure of a natural product like **Cuniloside B** from its spectroscopic data follows a logical workflow. This process begins with the isolation of the pure compound and culminates in the final structural confirmation. The diagram below illustrates this general workflow.





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Caption: Workflow for the isolation and structural elucidation of a natural product.







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